molecular formula C26H30N2O4 B11343625 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(4-tert-butylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11343625
M. Wt: 434.5 g/mol
InChI Key: SQNXKTCLJRRGCK-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a dimethoxyphenylmethyl group, and a pyridinylacetamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form the tert-butylphenoxy halide.

    Coupling with dimethoxyphenylmethylamine: The tert-butylphenoxy halide is then reacted with dimethoxyphenylmethylamine under suitable conditions to form the intermediate product.

    Introduction of the pyridinylacetamide group: The final step involves the reaction of the intermediate product with a pyridinylacetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-TERT-BUTYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-TERT-BUTYLPHENOXY)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C26H30N2O4/c1-26(2,3)20-10-12-21(13-11-20)32-18-25(29)28(24-8-6-7-15-27-24)17-19-9-14-22(30-4)23(16-19)31-5/h6-16H,17-18H2,1-5H3

InChI Key

SQNXKTCLJRRGCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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